molecular formula C7H6ClNO2 B1430868 2-Chloro-5-methylisonicotinic acid CAS No. 951030-56-1

2-Chloro-5-methylisonicotinic acid

Cat. No.: B1430868
CAS No.: 951030-56-1
M. Wt: 171.58 g/mol
InChI Key: RFDAKGNAGCNTEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylisonicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position on the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylisonicotinic acid typically involves the chlorination of 5-methylisonicotinic acid. One common method includes the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of 2-azido-5-methylisonicotinic acid or 2-thiocyanato-5-methylisonicotinic acid.

    Oxidation: Formation of 2-chloro-5-methylisonicotinic N-oxide.

    Reduction: Formation of 2-amino-5-methylisonicotinic acid.

Scientific Research Applications

2-Chloro-5-methylisonicotinic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylisonicotinic acid is not well-documented. its structural similarity to other isonicotinic acid derivatives suggests it may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinic acid
  • 5-Methylisonicotinic acid
  • 2-Chloro-4-methylisonicotinic acid

Comparison

2-Chloro-5-methylisonicotinic acid is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom at the 2-position may enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAKGNAGCNTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951030-56-1
Record name 2-chloro-5-methylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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